1,1-Dioxido-2,3-dihydro-3-thienyl acetate
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Overview
Description
1,1-Dioxido-2,3-dihydro-3-thienyl acetate is an organic compound with the molecular formula C6H8O4S It is a derivative of thienyl acetate, characterized by the presence of a sulfone group (1,1-dioxido) attached to the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxido-2,3-dihydro-3-thienyl acetate typically involves the oxidation of 2,3-dihydro-3-thienyl acetate. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfone group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to facilitate the oxidation reaction. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxido-2,3-dihydro-3-thienyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-3-thienyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxido-2,3-dihydro-3-thienyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2,3-Dihydro-3-thienyl acetate: Lacks the sulfone group, resulting in different chemical properties and reactivity.
1,1-Dioxido-2,3-dihydro-3-thienylamine: Contains an amine group instead of an acetate group, leading to different biological activities.
Uniqueness: 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is unique due to the presence of both the sulfone and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDXBCNTLVHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86597-94-6 |
Source
|
Record name | 1,1-Dioxido-2,3-dihydro-3-thienyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086597946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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